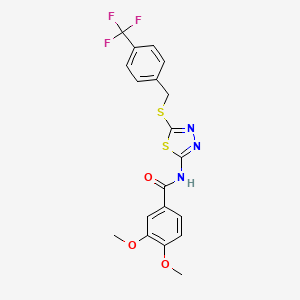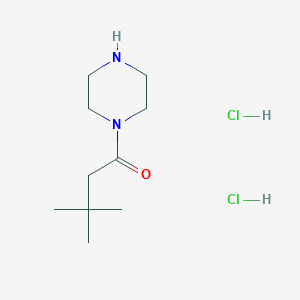
6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one, also known as XTT, is a yellow-colored dye that is used extensively in scientific research. It is a member of the xanthene family of dyes and is often used as an indicator in various biochemical assays.
Aplicaciones Científicas De Investigación
Xanthones from Microfungi
A study by Healy et al. (2004) investigated chemical compounds from a microfungus, Xylaria sp., revealing new natural products related to the xanthen-3-one class. These compounds were inactive in various biological assays, indicating a potential for further exploration in other areas of research.
Electrophilic Reactivity Analysis
Ferreira et al. (2012) link to paper conducted a theoretical study on electrophilic reactivity in xanthen-3-one derivatives. Their findings provide insights into the molecular electrophilicity of these compounds, which could have implications in chemical synthesis and material science.
Synthesis of Fluorophores
Bacci et al. (2005) link to paper developed an efficient two-step synthesis method for 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores. This method offers a new approach for synthesizing xanthenone-based fluorophores, which are valuable in various scientific applications, such as imaging and diagnostics.
Antibacterial Activity
Retnosari et al. (2021) link to paper synthesized xanthen-3-one derivatives and evaluated their antibacterial activity. They found that certain derivatives have significant antibacterial properties, suggesting potential applications in developing new antimicrobial agents.
Corrosion Inhibition
Arrousse et al. (2021) link to paper explored the use of xanthen-3-one derivatives as corrosion inhibitors for mild steel. This research indicates the potential of these compounds in industrial applications, particularly in protecting metals against corrosion.
Cancer Research
Sittisombut et al. (2006) link to paper synthesized benzopyranoxanthone derivatives of xanthen-3-one and evaluated their cytotoxic activity against cancer cell lines. This study contributes to the ongoing research in cancer therapeutics, highlighting the potential use of xanthen-3-one derivatives in developing anticancer drugs.
Propiedades
IUPAC Name |
6-hydroxy-9-(4-methoxy-2-methylphenyl)xanthen-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-12-9-15(24-2)5-8-16(12)21-17-6-3-13(22)10-19(17)25-20-11-14(23)4-7-18(20)21/h3-11,22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQWKLCFUMLLGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-(2-(dimethylamino)ethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390019.png)
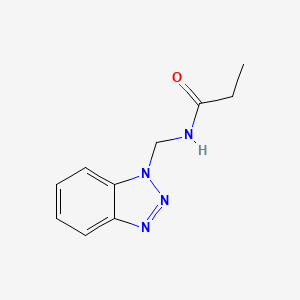
![6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2390022.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-5-carboxamide](/img/structure/B2390024.png)

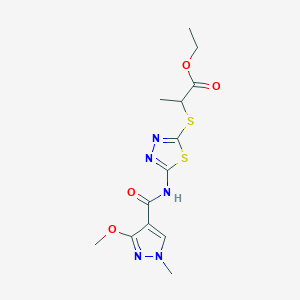


![2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2390032.png)
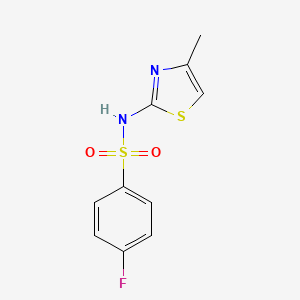
![Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2390037.png)
